N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
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Overview
Description
N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a fluoro-substituted dibenzothiazine ring, and an acetamide group
Preparation Methods
The synthesis of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves several steps. The synthetic route typically starts with the preparation of the cyclohexene derivative, followed by the introduction of the fluoro-substituted dibenzothiazine ring. The final step involves the formation of the acetamide group through an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can be compared with similar compounds such as:
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound has a methoxybenzene ring instead of the fluoro-substituted dibenzothiazine ring.
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound has a chloro group instead of the fluoro group and lacks the dibenzothiazine ring. The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23FN2O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C22H23FN2O3S/c23-17-10-11-20-19(14-17)18-8-4-5-9-21(18)29(27,28)25(20)15-22(26)24-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,24,26) |
InChI Key |
BATIPIFRCZPMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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